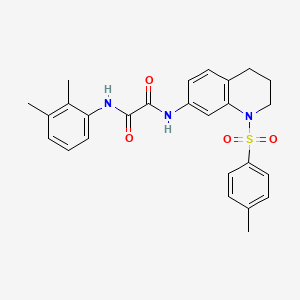

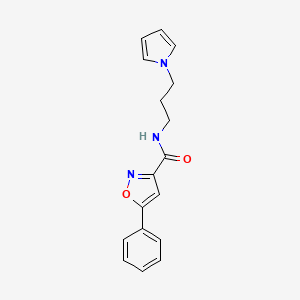

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as DTQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTQ belongs to the class of oxalamide derivatives, which have been shown to possess a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Potential

- One-Pot Three-Component Synthesis of Novel Compounds : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in framework to the queried compound, have been synthesized using a one-pot method. These compounds demonstrated moderate to high antitumor activities against several human cancer cell lines, suggesting potential as anticancer agents (Fang et al., 2016).

Chemical Synthesis and Applications

- Autoxidative Synthesis of Tetrahydroisoquinolin-1-one : A process involving the treatment of N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with sodium hydride leads to the formation of N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one, showcasing a method for synthesizing complex quinoline structures (Bois-choussy et al., 2001).

- Copper-Catalyzed Coupling Reactions : A compound similar in structure, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, has been found effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes, leading to the formation of internal alkynes (Chen et al., 2023).

Transformation and Reactivity Studies

- Transformation of Tetrahydroquinoline Derivatives : The study of cyclisation reactions of N-(1,1-dimethylpropargyl) anilines to produce various substituted tetrahydroquinolines reveals insights into the reactivity of these compounds (Williamson & Ward, 2005).

- Soil Transformation of Related Herbicides : Research on the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil, a compound structurally similar to the queried molecule, shows significant chemical change in soil influenced by temperature and soil type (Yih et al., 1970).

Crystal Structure Analysis

- X-Ray Diffraction Analysis : The crystal structure of a related compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined, providing valuable information on the molecular arrangement and potential for intermolecular interactions (Hirano et al., 2004).

Luminescent Material Design

- Aggregation-Induced Emission Properties : Research into heteroleptic cationic Ir(III) complexes shows fluorescence–phosphorescence dual-emission and mechanoluminescence, relevant for the design of smart luminescent materials. This suggests potential applications for compounds with similar frameworks in data security protection (Song et al., 2016).

Organic Synthesis and Drug Design

- Synthesis of Quinazolinones : A study on the synthesis of novel 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides highlights a simple and efficient approach for producing quinazolinone derivatives, which are structurally related to the queried compound (Mamedov et al., 2019).

Antitumor Activity and Molecular Docking

- Synthesis and Evaluation of Quinazolinone Analogues : The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for antitumor activity showcases the potential of similar compounds in medicinal chemistry (Al-Suwaidan et al., 2016).

Eigenschaften

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c1-17-9-13-22(14-10-17)34(32,33)29-15-5-7-20-11-12-21(16-24(20)29)27-25(30)26(31)28-23-8-4-6-18(2)19(23)3/h4,6,8-14,16H,5,7,15H2,1-3H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUGKHVIYPXVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)

![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)